L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is a peptide compound composed of four amino acids: valine, isoleucine, histidine, and glutamic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide through fermentation.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form oxo-histidine.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Peptides with modified side chains.
Scientific Research Applications
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins to exert its effects. The histidine residue can act as a proton donor or acceptor, facilitating various biochemical reactions. The glutamic acid residue can participate in hydrogen bonding and electrostatic interactions, contributing to the peptide’s overall activity.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-isoleucyl-L-histidyl-L-glutamine: Similar structure but with glutamine instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
L-Valyl-L-isoleucyl-L-histidyl-L-lysine: Similar structure but with lysine instead of glutamic acid.
Uniqueness
L-Valyl-L-isoleucyl-L-histidyl-L-glutamic acid is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both hydrophobic (valine, isoleucine) and hydrophilic (histidine, glutamic acid) residues allows for diverse interactions and applications.
Properties
CAS No. |
830325-81-0 |
---|---|
Molecular Formula |
C22H36N6O7 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C22H36N6O7/c1-5-12(4)18(28-20(32)17(23)11(2)3)21(33)27-15(8-13-9-24-10-25-13)19(31)26-14(22(34)35)6-7-16(29)30/h9-12,14-15,17-18H,5-8,23H2,1-4H3,(H,24,25)(H,26,31)(H,27,33)(H,28,32)(H,29,30)(H,34,35)/t12-,14-,15-,17-,18-/m0/s1 |
InChI Key |
RQHXRWJUKGKGTH-ADBDHWBDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.